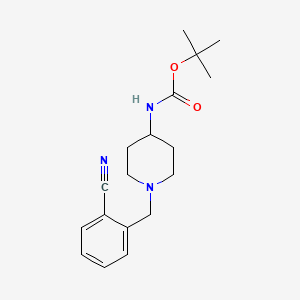

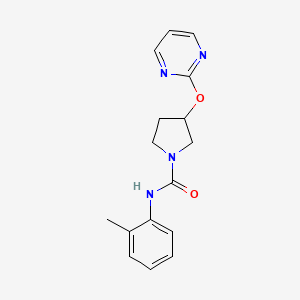

tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step chemical reactions, starting from readily available materials. A modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative is a common approach, yielding the target product with high purity (Li et al., 2012). Other synthesis methods include condensation reactions under basic conditions and multi-step processes involving acylation, sulfonation, and substitution reactions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction (XRD) studies and spectroscopic analyses (including LCMS, 1H NMR, 13C NMR, and IR) are pivotal in confirming the molecular structure of tert-butyl carbamate derivatives. These techniques have elucidated the crystalline structure, confirming the expected configurations and intermolecular interactions within the compounds (Sanjeevarayappa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Intermediate Applications : tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate is utilized as an intermediate in the synthesis of various biologically active compounds. For example, it serves as a precursor in the manufacture of lymphocyte function-associated antigen 1 inhibitors through an efficient synthesis method starting from readily available materials (Li et al., 2012). Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized from commercially available piperidin-4-ylmethanol through a series of chemical reactions, highlighting the role of piperidine derivatives in drug synthesis (Zhang et al., 2018).

Structural Analysis and Drug Development : The structural analysis of tert-butyl piperidine derivatives is crucial in the development of potential anti-malarial agents and other pharmaceuticals. For instance, the crystal structures of certain tert-butyl piperazine derivatives with anti-malarial activity were studied to understand the molecular interactions contributing to their biological activity (Cunico et al., 2009). Similarly, the synthesis and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provided insights into its structure and potential biological applications (Sanjeevarayappa et al., 2015).

Chemical Reactions and Novel Compounds Synthesis : The reactivity of tert-butyl piperidine derivatives enables the synthesis of novel compounds with potential applications in various fields. For instance, tert-butylperoxy-2-ethylhexanoate and tert-butyl peroxybenzoate were used to initiate the radical acylation of allyl ester with benzaldehyde, leading to new carbonyl-containing compounds that can be applied in the preparation of lactones, piperidines, tetrazoles, and oxazoles (Sun et al., 2022).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, rinse mouth and seek medical advice if feeling unwell . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[(2-cyanophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-7-5-4-6-14(15)12-19/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQNMUUUYDAZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)

![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)